molecular formula C12H16N2O6 B1584760 3'-O-Acetylthymidine CAS No. 21090-30-2

3'-O-Acetylthymidine

Cat. No. B1584760
CAS RN: 21090-30-2
M. Wt: 284.26 g/mol
InChI Key: IRFKBRPHBYCMQU-UHFFFAOYSA-N
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Description

3’-O-Acetylthymidine is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis .


Molecular Structure Analysis

The molecular formula of 3’-O-Acetylthymidine is C12H16N2O6 . More detailed structural information or analysis is not available from the search results.

Scientific Research Applications

Cytotoxic Activity in Cancer Cell Lines

3'-O-Acetylthymidine has been identified as a metabolite isolated from the Formosan soft coral Caldiella australis. This compound, among others, exhibited varying degrees of cytotoxic activity against human liver and breast cancer cell lines. This suggests its potential role in cancer research, particularly in exploring new therapeutic compounds derived from marine sources (Ahmed et al., 2006).

Potential in Chemoprevention

In the context of chemoprevention, a study on various naturally-occurring and synthetic chemicals, including 1'-acetoxychavicol acetate and related compounds, evaluated their effects on apoptosis and cell proliferation in human colon cancer cells. Although this compound was not explicitly mentioned, this research provides a framework for understanding how similar acetylated compounds might influence cancer cell dynamics and could be potential agents for cancer prevention (Zheng et al., 2002).

Role in Nucleic Acid Chemistry

This compound also finds its relevance in the field of nucleic acid chemistry. For instance, a study on the synthesis of 3′,5′-dithiothymidine, an important compound in nucleic acid research, describes a procedure that involves the use of related thymidine derivatives. This highlights the compound's significance in developing novel nucleic acid analogs for various biochemical applications (Wang et al., 2005).

Apoptotic Effects in Tumor Cells

Another study explored the antitumor activity of 1'-acetoxychavicol acetate (ACA) in Ehrlich ascites tumor cells. The findings showed that ACA induced apoptosis in tumor cells through the modulation of polyamine metabolism and caspase-3 activation. As this compound shares a similar structural moiety with ACA, this provides an insight into how structurally related compounds might exhibit antitumor properties (Moffatt et al., 2000).

Safety and Hazards

The safety data sheet for 3’-O-Acetylthymidine suggests that if inhaled or ingested, medical attention should be sought immediately . It also provides instructions for handling spills and fires .

properties

IUPAC Name

[2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c1-6-4-14(12(18)13-11(6)17)10-3-8(19-7(2)16)9(5-15)20-10/h4,8-10,15H,3,5H2,1-2H3,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFKBRPHBYCMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943402
Record name 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21090-30-2
Record name NSC130219
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3'-O-Acetylthymidine?

A1: this compound has the molecular formula C12H16N2O6 and a molecular weight of 284.26 g/mol. [, ]

Q2: What are the key spectroscopic characteristics of this compound?

A2: Raman spectroscopy has been used to differentiate the structure of this compound from other thymidine derivatives like thymidine itself (TM) and 3',5'-di-O-acetylthymidine (3'5'DOATM). These differences arise from conformational variations in the thymidine moiety. [] Additionally, X-ray powder diffraction data has been used to determine the crystal structure of this compound. []

Q3: How is this compound typically synthesized?

A3: Several synthetic routes exist, including:

  • Direct acetylation: This involves reacting thymidine with an acetylating agent, such as acetic anhydride. [, ]
  • Selective hydrolysis: this compound can be obtained via the selective enzymatic hydrolysis of the 5′-O-acetyl group of 3′,5′-di-O-acetylthyidine using enzymes like porcine pancreatic lipase. []

Q4: Can this compound be used in oligonucleotide synthesis?

A4: Yes, this compound serves as a building block in oligonucleotide synthesis. It can react with a nucleotide-5'-phosphorylating agent to form a dinucleotide. [, ] For example, it reacts with thymidine 5'-monophosphate in the presence of dimethylformamidethionyl chloride complex to yield thymidinyl (3'-5') thymidine. []

Q5: Has this compound been used to synthesize other modified nucleotides?

A5: Yes, this compound has been used as a starting material in the synthesis of a novel phosphoramidite, 5'-O-(3-thiopropyl)methylphosphorylthymidine 3'-(2-cyanoethyl)phosphoramidite. [] This involved a three-step reaction sequence starting from this compound.

Q6: What are the biological applications of this compound?

A6: this compound is mainly used in research settings. It can be employed as:

  • A building block for modified oligonucleotides: This allows researchers to study the impact of modifications on oligonucleotide properties and function. [, ]
  • A substrate for studying enzyme activity: For instance, the regioselective hydrolysis of this compound by various lipases and esterases has been investigated. []
  • A precursor for synthesizing potentially bioactive compounds: This includes analogues of nucleoside antibiotics like ascamycin, with potential antiviral activity. []

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